molecular formula C7H4ClNOS B12858070 2-Chlorobenzo[d]oxazole-5-thiol

2-Chlorobenzo[d]oxazole-5-thiol

Cat. No.: B12858070
M. Wt: 185.63 g/mol
InChI Key: OHJWQRYBWNOXJH-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-5-thiol is a heterocyclic compound with the molecular formula C7H4ClNOS. It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 2-position and a thiol group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-5-thiol typically involves the reaction of amino-4-chlorophenol with potassium hydroxide and carbon disulfide in ethanol . The reaction conditions are crucial for obtaining a high yield and purity of the desired product. The process can be summarized as follows:

    Starting Materials: Amino-4-chlorophenol, potassium hydroxide, carbon disulfide.

    Solvent: Ethanol.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[d]oxazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzoxazole derivative.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-5-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 5-Chlorobenzooxazole-2-thiol
  • 2-Chlorobenzoxazole
  • 5-Chloro-2-mercaptobenzoxazole

Comparison: 2-Chlorobenzo[d]oxazole-5-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H4ClNOS

Molecular Weight

185.63 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-5-thiol

InChI

InChI=1S/C7H4ClNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H

InChI Key

OHJWQRYBWNOXJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)N=C(O2)Cl

Origin of Product

United States

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